

The Role of 2-Methylbutyl Dodecanoate as a Metabolite: A Technical Guide

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Compound of Interest		
Compound Name:	2-Methylbutyl dodecanoate	
Cat. No.:	B15190465	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate, also widely known by its common names isoamyl laurate and isopentyl dodecanoate, is a fatty acid ester recognized for its role as a metabolite and its extensive use in the flavor, fragrance, and cosmetic industries.[1][2] It is formed from the formal condensation of dodecanoic acid (lauric acid) and 3-methylbutan-1-ol (isoamyl alcohol).[1][2] As a metabolite, it is classified within lipid metabolism pathways and is a product of fermentation in various microorganisms.[3]

This technical guide provides an in-depth analysis of **2-methylbutyl dodecanoate**, focusing on its metabolic profile, biosynthesis, and the experimental protocols essential for its study. It is designed to serve as a comprehensive resource for professionals in research and development, offering detailed methodologies and structured data to facilitate further investigation into its biological significance.

Physicochemical Properties

2-Methylbutyl dodecanoate is a colorless, oily liquid with a characteristically faint, waxy, and fruity odor.[1][4] Its identity and key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Methylbutyl Dodecanoate



Property	Value	References
IUPAC Name	3-methylbutyl dodecanoate	[1]
Synonyms	Isoamyl laurate, Isopentyl dodecanoate	[1]
CAS Number	6309-51-9	[1]
Molecular Formula	C17H34O2	[1]
Molecular Weight	270.45 g/mol	[5]
Appearance	Colorless, oily liquid	[1][6]
Boiling Point	190 °C (at 2666Pa)	[6]
Density	0.856 g/mL at 25 °C	[6]
Solubility	Insoluble in water; Soluble in alcohol	[6]
Metabolite DB ID	HMDB0037372, ChEBI:87343	[1][2]

Metabolic Profile and Biosynthesis

While its exogenous applications are well-documented, the role of **2-methylbutyl dodecanoate** as an endogenous and microbial metabolite is an area of growing interest.

Metabolic Classification

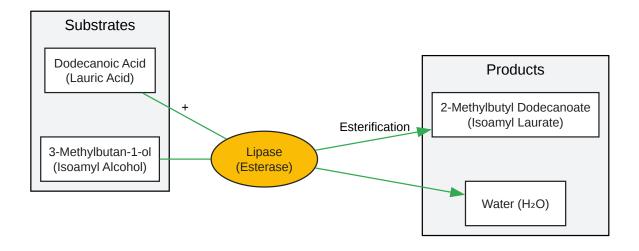
According to the Human Metabolome Database (HMDB), **2-methylbutyl dodecanoate** is classified as a fatty acid ester involved in fatty acid and lipid metabolism pathways. Its biological roles are listed as a potential energy source and a membrane stabilizer.[5] It is a natural byproduct of yeast fermentation and is found in various fermented beverages like beer, wine, and spirits.[3][6]

Biosynthesis Pathway

The formation of **2-methylbutyl dodecanoate** is an esterification reaction. In biological systems, this is typically catalyzed by enzymes, particularly lipases. The reaction involves the



condensation of dodecanoic acid (a saturated 12-carbon fatty acid) and 3-methylbutan-1-ol (an alcohol often derived from the catabolism of leucine).



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Biosynthesis via lipase-catalyzed esterification.

Quantitative Data

Quantitative data on endogenous levels of **2-methylbutyl dodecanoate** in human or animal tissues are not readily available in the literature, with the Human Metabolome Database listing its status as "Expected but not Quantified". However, data on its enzymatic synthesis, a proxy for its metabolic production, are available.

Table 2: Quantitative Results from Enzymatic Synthesis Studies

Enzyme Source	Substrates	Reaction Conditions	Max. Conversion (%)	Reference
Novozym 435	Isoamyl alcohol, Lauric acid	Supercritical CO ₂ , 40-45 °C, 2-3h	37%	[7]
Rhizopus oryzae lipase	Isoamyl alcohol, Lauric acid	Solvent-free, 45 °C, 72h	>90% (qualitative)	[8]



The lack of quantified levels in biological samples represents a significant knowledge gap and an opportunity for future metabolomics research.

Experimental Methodologies Protocol for Quantification via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile metabolites like fatty acid esters.[9] The following is a generalized protocol synthesized from common practices for analyzing such compounds in biological matrices.[9][10]

Objective: To quantify the concentration of **2-methylbutyl dodecanoate** in a biological sample (e.g., plasma, fermentation broth).

Materials:

- Biological sample
- Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar ester not present in the sample)
- Organic solvents (e.g., hexane, dichloromethane, methanol)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- GC-MS system with a suitable capillary column (e.g., HP-INNOWAX, DB-Wax)[9]

Procedure:

- Sample Preparation (Liquid-Liquid Extraction):
 - 1. Thaw the biological sample (e.g., 1 mL of plasma) on ice.
 - 2. Spike the sample with a known concentration of the internal standard.
 - 3. Add 3 mL of extraction solvent (e.g., hexane or dichloromethane).



- 4. Vortex vigorously for 2 minutes to ensure thorough mixing.
- 5. Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous phases.
- 6. Carefully transfer the upper organic layer to a clean glass tube.
- 7. Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
- 8. Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
- GC-MS Analysis:
 - 1. Injection: Inject 1 μ L of the concentrated extract into the GC-MS.
 - 2. Gas Chromatography:
 - Column: HP-INNOWAX (30 m x 0.32 mm, 0.25 μm film thickness).[9]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
 - Oven Program: Start at 150°C, hold for 3 min, then ramp to 210°C at 50°C/min, and hold for 4 min.[9]
 - Inlet Temperature: 200°C.[9]
 - 3. Mass Spectrometry:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - MS Source Temperature: 230°C.[9]
 - Acquisition Mode: Scan mode for qualitative identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for the analyte and internal standard.
- Data Analysis:

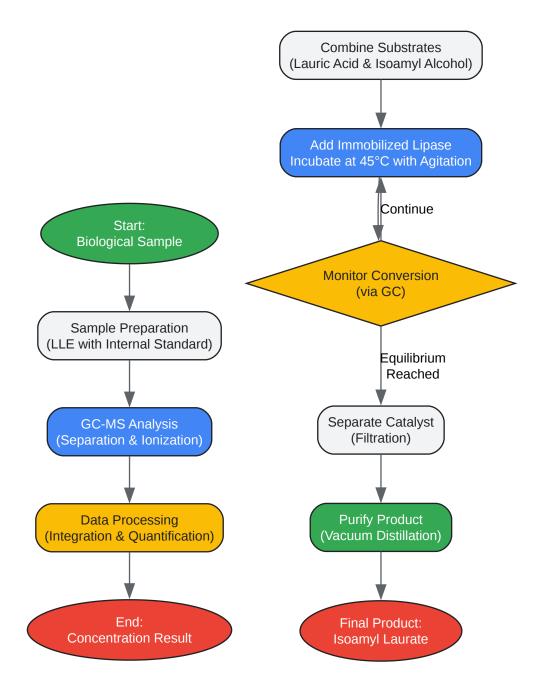
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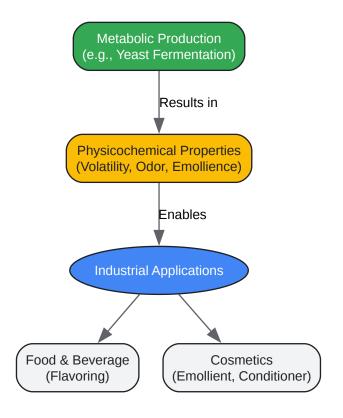


- 1. Identify the **2-methylbutyl dodecanoate** peak based on its retention time and mass spectrum.
- 2. Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a surrogate matrix.[11]









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